molecular formula C7H15Cl2N2O2P B14597044 5,5'-Dideuterocyclophosphamide CAS No. 59720-09-1

5,5'-Dideuterocyclophosphamide

Cat. No.: B14597044
CAS No.: 59720-09-1
M. Wt: 263.10 g/mol
InChI Key: CMSMOCZEIVJLDB-DICFDUPASA-N
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Description

5,5’-Dideuterocyclophosphamide is a deuterated analog of cyclophosphamide, a well-known chemotherapeutic and immunosuppressive agent. The incorporation of deuterium atoms at specific positions in the molecule can alter its metabolic pathways and pharmacokinetics, potentially leading to improved therapeutic profiles and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dideuterocyclophosphamide involves the base-catalyzed deuterium exchange of 3-hydroxypropionitrile, followed by medium pressure catalytic hydrogenation to yield 1-amino-2,2-dideuteropropan-3-ol . This intermediate is then subjected to further chemical transformations to produce the final compound.

Industrial Production Methods: While specific industrial production methods for 5,5’-Dideuterocyclophosphamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring stringent quality control to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dideuterocyclophosphamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various deuterated metabolites, which can have different biological activities and pharmacokinetic profiles compared to the non-deuterated analogs .

Scientific Research Applications

5,5’-Dideuterocyclophosphamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Dideuterocyclophosphamide involves its conversion to active metabolites in the liver. These metabolites, such as phosphoramide mustard, alkylate DNA, leading to the inhibition of DNA synthesis and cell division. The incorporation of deuterium atoms can slow down the metabolic activation, potentially reducing the formation of toxic by-products and enhancing the therapeutic index .

Comparison with Similar Compounds

    Cyclophosphamide: The non-deuterated analog, widely used in chemotherapy.

    4,4’-Dideuterocyclophosphamide: Another deuterated analog with different deuterium substitution positions.

    Ifosfamide: A structural analog with similar therapeutic applications.

Uniqueness: 5,5’-Dideuterocyclophosphamide is unique due to its specific deuterium substitution, which can significantly alter its metabolic pathways and pharmacokinetics. This can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated and other deuterated analogs .

Properties

CAS No.

59720-09-1

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

263.10 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-5,5-dideuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2

InChI Key

CMSMOCZEIVJLDB-DICFDUPASA-N

Isomeric SMILES

[2H]C1(CNP(=O)(OC1)N(CCCl)CCCl)[2H]

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

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